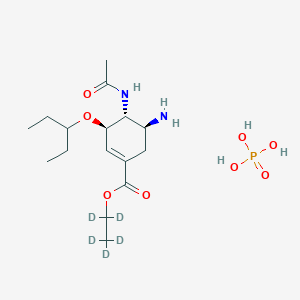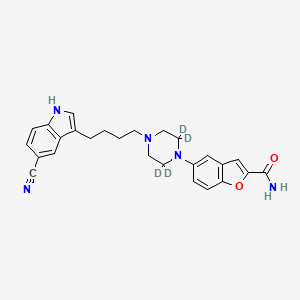
Vilazodone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vilazodone-d4 is a deuterated form of vilazodone, a medication primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original vilazodone molecule, which can affect the compound’s pharmacokinetic properties. Vilazodone itself is a serotonin modulator and is known for its dual mechanism of action as a selective serotonin reuptake inhibitor and a partial agonist of the serotonin 5-HT1A receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves several key steps, starting with the preparation of intermediates. One common synthetic route begins with 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is synthesized via diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine. Finally, vilazodone is obtained via nucleophilic substitution of the two key intermediates by treatment with triethylamine and potassium carbonate .
Industrial Production Methods
Industrial production of vilazodone involves scaling up the laboratory synthesis process while ensuring safety, cost-effectiveness, and environmental sustainability. The process typically avoids the use of expensive and toxic reagents and resolves issues related to safety and environmental concerns. The overall yield and purity of the final product are optimized through careful control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
Vilazodone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Vilazodone-d4 is used in various scientific research applications, including:
Chemistry: Studying the effects of deuterium substitution on the chemical stability and reactivity of vilazodone.
Biology: Investigating the pharmacokinetics and metabolism of this compound in biological systems.
Medicine: Exploring the potential therapeutic benefits of this compound in treating major depressive disorder and other conditions.
作用机制
Vilazodone-d4 exerts its effects through a dual mechanism of action. It selectively inhibits the reuptake of serotonin in the central nervous system and acts as a partial agonist of the serotonin 5-HT1A receptors. This combined activity increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular targets and pathways involved include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 1A .
相似化合物的比较
Vilazodone-d4 can be compared with other similar compounds, such as:
Vilazodone: The non-deuterated form with similar pharmacological properties but different pharmacokinetic profiles.
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor with antidepressant, anti-anxiety, and pain-relieving properties.
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites, potentially leading to improved therapeutic outcomes .
属性
分子式 |
C26H27N5O2 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i11D2,12D2 |
InChI 键 |
SGEGOXDYSFKCPT-AREBVXNXSA-N |
手性 SMILES |
[2H]C1(CN(CC(N1C2=CC3=C(C=C2)OC(=C3)C(=O)N)([2H])[2H])CCCCC4=CNC5=C4C=C(C=C5)C#N)[2H] |
规范 SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


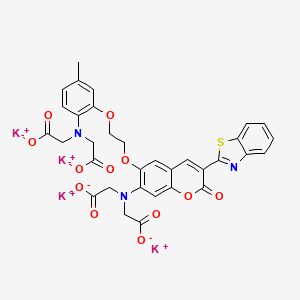
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
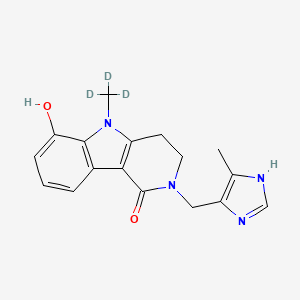
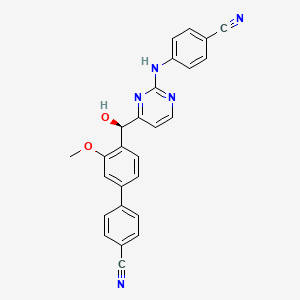
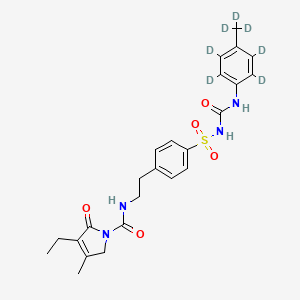
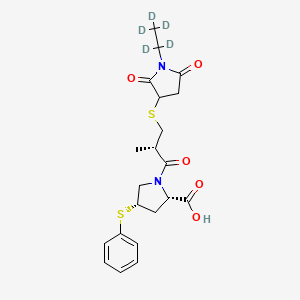




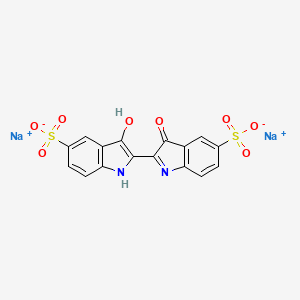

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
